molecular formula C12H11ClO B11896972 4-Chloro-1-methoxy-2-methylnaphthalene CAS No. 120224-15-9

4-Chloro-1-methoxy-2-methylnaphthalene

Cat. No.: B11896972
CAS No.: 120224-15-9
M. Wt: 206.67 g/mol
InChI Key: FHLRDIRMRPBPFQ-UHFFFAOYSA-N
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Description

4-Chloro-1-methoxy-2-methylnaphthalene is an organic compound with the molecular formula C12H11ClO It is a derivative of naphthalene, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methoxy-2-methylnaphthalene typically involves the chlorination of 2-methylnaphthalene followed by methoxylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted in an inert solvent like carbon tetrachloride at elevated temperatures. The methoxylation step involves the reaction of the chlorinated product with sodium methoxide in methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methoxy-2-methylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom, resulting in the formation of 1-methoxy-2-methylnaphthalene.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF).

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: 4-Amino-1-methoxy-2-methylnaphthalene or 4-Mercapto-1-methoxy-2-methylnaphthalene.

    Oxidation: 4-Chloro-1-methoxy-2-naphthoic acid.

    Reduction: 1-Methoxy-2-methylnaphthalene.

Scientific Research Applications

4-Chloro-1-methoxy-2-methylnaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-methoxy-2-methylnaphthalene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-methylnaphthalene
  • 4-Chloro-8-methoxy-2-methylquinoline
  • 2-Chloro-5,8-dimethoxy-4-methylquinoline

Comparison

4-Chloro-1-methoxy-2-methylnaphthalene is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

120224-15-9

Molecular Formula

C12H11ClO

Molecular Weight

206.67 g/mol

IUPAC Name

4-chloro-1-methoxy-2-methylnaphthalene

InChI

InChI=1S/C12H11ClO/c1-8-7-11(13)9-5-3-4-6-10(9)12(8)14-2/h3-7H,1-2H3

InChI Key

FHLRDIRMRPBPFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)Cl)OC

Origin of Product

United States

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